

# An In-Depth Technical Guide to Cilastatin Sodium

Author: BenchChem Technical Support Team. Date: December 2025



For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Cilastatin Sodium, a critical component in combination antibiotic therapies. It details the compound's physicochemical properties, mechanism of action, and key quantitative data. Furthermore, this guide furnishes detailed experimental protocols for its analysis and illustrates its biochemical pathway and analytical workflows through diagrams.

### **Core Chemical and Physical Properties**

Cilastatin Sodium is the monosodium salt of cilastatin, a derivative of heptenoic acid.[1] It is a white to yellowish-white, amorphous, and hygroscopic powder.[1] Its primary utility is not as an antibiotic itself, but as an inhibitor of the human renal enzyme dehydropeptidase-I.[2][3] This inhibition is crucial for preventing the degradation of carbapenem antibiotics, such as imipenem, thereby enhancing their efficacy and safety.[4][5]

### **Quantitative Data Summary**

The fundamental properties of Cilastatin Sodium are summarized below, providing a clear reference for laboratory use and formulation development.



| Property            | Value                                                                                                                                                                                                               | Reference(s) |  |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|--|
| Molecular Weight    | 380.4 g/mol (or 380.43 g/mol )                                                                                                                                                                                      | [6][7]       |  |
| Molecular Formula   | C16H25N2NaO5S                                                                                                                                                                                                       | [6][7]       |  |
| CAS Number          | 81129-83-1                                                                                                                                                                                                          | [1][6][7]    |  |
| Physical Form       | Solid; White or light yellow amorphous, hygroscopic powder                                                                                                                                                          |              |  |
| Purity              | Typically >98% or ≥99%                                                                                                                                                                                              | [7]          |  |
| Solubility          | Very soluble in water (up to 100 mM) and methanol; slightly soluble in anhydrous ethanol; very slightly soluble in dimethyl sulfoxide (DMSO, up to 10 mM); practically insoluble in acetone and methylene chloride. | [1]          |  |
| Storage Temperature | 2-8°C; Desiccate at -20°C for long-term storage.                                                                                                                                                                    |              |  |
| IUPAC Name          | sodium (Z)-7-[[(2R)-2-amino-2-<br>carboxyethyl]sulfanyl]-2-<br>AC Name [[[(1S)-2,2-<br>dimethylcyclopropane]carbonyl<br>]amino]hept-2-enoate                                                                        |              |  |

### **Mechanism of Action**

Cilastatin's primary mechanism is the competitive and reversible inhibition of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal tubules.[3][4][5] DHP-I is responsible for the hydrolysis and inactivation of imipenem and other thienamycin beta-lactam antibiotics.[3][5] By blocking DHP-I, cilastatin prevents the metabolism of imipenem, leading to higher and more sustained plasma concentrations of the active antibiotic and allowing it to reach therapeutic levels in the urinary tract.[8] This co-administration also



mitigates the risk of nephrotoxicity associated with high concentrations of imipenem metabolites.[5]



Click to download full resolution via product page

Fig 1: Cilastatin inhibits DHP-I, preventing imipenem degradation.

### Pharmacodynamic and Pharmacokinetic Data

The inhibitory potency and physiological behavior of cilastatin are critical for its clinical application. The data below have been compiled from various biochemical and clinical studies.



| Parameter                 | Value                            | Notes                                                                                                               | Reference(s) |
|---------------------------|----------------------------------|---------------------------------------------------------------------------------------------------------------------|--------------|
| DHP-l Ki                  | 0.11 μΜ                          | Inhibitor constant, indicating high binding affinity for dehydropeptidase-I.                                        | [7]          |
| DHP-I IC50                | 0.1 μΜ                           | Concentration for 50% inhibition of dehydropeptidase-I.                                                             | [9]          |
| CphA IC50                 | 178 μΜ                           | Inhibits bacterial metallo-β-lactamase CphA, suggesting a secondary, though weaker, antibacterial-adjunct activity. | [9]          |
| Plasma Half-life          | Approximately 1 hour             | The short half-life necessitates co-administration with each dose of imipenem.                                      | [3]          |
| Plasma Protein<br>Binding | 35-40%                           | Moderate binding to plasma proteins.                                                                                | [3]          |
| Volume of Distribution    | 14.6 - 20.1 L                    | Indicates distribution primarily within the extracellular fluid.                                                    | [3]          |
| Excretion                 | ~70% excreted unchanged in urine | High renal clearance aligns with its site of action.                                                                | [3]          |

## **Synthesis and Manufacturing Overview**

The synthesis of Cilastatin Sodium is a multi-step process. A common route involves the condensation of 7-chloro-2-oxoheptanoic acid ethyl ester with (S)-(+)-2,2-dimethylcyclopropane carboxamide.[10][11] The resulting intermediate undergoes a thioetherification reaction with L-



cysteine hydrochloride in an alkaline aqueous solution to form cilastatin acid.[10][12] Finally, the cilastatin acid is converted to its sodium salt by reacting with a sodium hydroxide solution, followed by purification and drying, often via spray-drying, to yield the final active pharmaceutical ingredient (API).[11][12]

#### Generalized Synthesis Workflow for Cilastatin Sodium



Click to download full resolution via product page



Fig 2: Key stages in the chemical synthesis of Cilastatin Sodium API.

### **Experimental Protocols for Analysis**

Accurate and validated analytical methods are essential for the quality control of Cilastatin Sodium. The following protocols outline standard procedures for purity, identity, and bioactivity assessment.

# Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify Cilastatin Sodium from potential impurities, including process-related substances and degradation products.

- Objective: To determine the purity of a Cilastatin Sodium sample.
- Instrumentation: HPLC system with UV detection.
- · Methodology:
  - Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is typically employed.[13]
  - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[13][14]
    - Solvent A: 0.1% Phosphoric Acid in Water
    - Solvent B: Acetonitrile
  - Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes can be effective for separating impurities.[13]
  - Flow Rate: 1.0 mL/min.[13][14]
  - Detection: UV detection at 210 nm or 265 nm.[13][14]
  - Column Temperature: 30°C.[14]



- Sample Preparation: Accurately weigh and dissolve the Cilastatin Sodium sample in the initial mobile phase composition (or water) to a concentration of approximately 1 mg/mL.
  Filter the solution through a 0.45 μm syringe filter prior to injection.[13]
- Analysis: Inject the prepared sample into the HPLC system. Integrate the peak areas of all detected components. Calculate purity as the percentage of the main cilastatin peak area relative to the total area of all peaks.



Click to download full resolution via product page

Fig 3: Standard workflow for assessing Cilastatin Sodium purity via HPLC.



# Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol confirms the identity of the compound by verifying its molecular weight.

- Objective: To confirm the molecular weight of cilastatin.
- Instrumentation: Mass Spectrometer with a suitable ion source (e.g., ESI).
- Methodology:
  - Ionization Technique: Electrospray ionization (ESI) is well-suited for cilastatin.[13]
  - Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.[13]
  - Sample Preparation: Prepare a dilute solution of the sample (~10 μg/mL) in a solvent mixture such as 50:50 acetonitrile:water containing 0.1% formic acid to facilitate ionization.
    [13]
  - Infusion: The sample can be infused directly into the mass spectrometer or introduced via an LC system (LC-MS).
  - Analysis: Acquire the mass spectrum in positive ion mode. The expected [M+H]<sup>+</sup> ion for the free acid form of cilastatin (C<sub>16</sub>H<sub>26</sub>N<sub>2</sub>O<sub>5</sub>S) is approximately m/z 359.16.[13] The sodium salt will show a prominent peak for the free acid after ionization.

### In Vitro OAT-Mediated Uptake Assay

This protocol can be used to investigate the interaction of cilastatin with renal drug transporters, such as Organic Anion Transporters (OATs).

- Objective: To assess the inhibitory effect of cilastatin on OAT-mediated transport of a probe substrate.
- Materials:
  - HEK293 cells (or similar) stably expressing human OAT1 or OAT3.[15]



- Mock-transfected cells as a negative control.[15]
- Radiolabeled or fluorescent OAT substrate (e.g., p-aminohippurate).
- Cilastatin Sodium.
- Hanks' Balanced Salt Solution (HBSS) or a similar buffer.[15]
- Methodology:
  - Cell Culture: Plate the OAT-expressing and mock cells in 24- or 48-well plates and grow to confluence.
  - Preparation: Prepare serial dilutions of Cilastatin Sodium in HBSS.
  - Assay Procedure: a. Wash cell monolayers twice with pre-warmed HBSS.[15] b. Pre-incubate the cells with HBSS containing various concentrations of cilastatin for 10-15 minutes at 37°C.[15] c. Initiate the transport reaction by adding the OAT substrate (with the respective cilastatin concentrations) to the wells. d. Incubate for a defined period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is within the linear range.[15] e. Terminate the uptake by aspirating the substrate solution and washing the cells rapidly three times with ice-cold HBSS.[15]
  - Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
  - Data Analysis: Calculate the percentage of inhibition at each cilastatin concentration relative to the control (no inhibitor) and determine the IC<sub>50</sub> value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. Cilastatin sodium | 81129-83-1 [chemicalbook.com]



- 2. Cilastatin Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 5. Cilastatin | C16H26N2O5S | CID 6435415 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cilastatin Sodium | C16H25N2NaO5S | CID 23663403 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cilastatin Sodium, dehydrodipeptidase I inhibitor (CAS 81129-83-1) | Abcam [abcam.com]
- 8. Imipenem/cilastatin Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Page loading... [wap.guidechem.com]
- 11. wjpsonline.com [wjpsonline.com]
- 12. CN106518741A Preparation method of cilastatin sodium active pharmaceutical ingredient - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Cilastatin Sodium].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575374#cilastatin-sodium-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com